![molecular formula C19H15FN4O B7687984 N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7687984.png)
N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide
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Description
N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide, also known as DMXAA, is a small molecule drug that has been extensively studied for its anti-tumor properties. DMXAA was initially discovered in the late 1990s and has since been the subject of numerous scientific studies.
Scientific Research Applications
Anticancer Properties
N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide has shown promise as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in leukemia models. Further investigations into its mechanism of action and potential clinical applications are ongoing .
Fluorescent Probes
Due to its fluorobenzamide moiety, N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide might serve as a fluorescent probe. Researchers can exploit its fluorescence properties for cellular imaging, drug delivery, or biomarker detection .
Ras Inhibition
Considering its pyrazolo[3,4-b]pyridine scaffold, N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide might inhibit oncogenic Ras proteins. Ras proteins play a crucial role in cancer signaling pathways, making them attractive targets for drug development .
properties
IUPAC Name |
N-(1,8-dimethylpyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O/c1-11-4-3-5-13-10-15-17(23-24(2)18(15)21-16(11)13)22-19(25)12-6-8-14(20)9-7-12/h3-10H,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULNCRJSUVWEAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)C)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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